N-(4-methoxybenzyl)-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-4-carboxamide N-(4-methoxybenzyl)-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-4-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16326616
InChI: InChI=1S/C18H21N7O2/c1-27-15-4-2-13(3-5-15)12-19-18(26)14-8-10-24(11-9-14)17-7-6-16-20-22-23-25(16)21-17/h2-7,14H,8-12H2,1H3,(H,19,26)
SMILES:
Molecular Formula: C18H21N7O2
Molecular Weight: 367.4 g/mol

N-(4-methoxybenzyl)-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-4-carboxamide

CAS No.:

Cat. No.: VC16326616

Molecular Formula: C18H21N7O2

Molecular Weight: 367.4 g/mol

* For research use only. Not for human or veterinary use.

N-(4-methoxybenzyl)-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-4-carboxamide -

Specification

Molecular Formula C18H21N7O2
Molecular Weight 367.4 g/mol
IUPAC Name N-[(4-methoxyphenyl)methyl]-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-4-carboxamide
Standard InChI InChI=1S/C18H21N7O2/c1-27-15-4-2-13(3-5-15)12-19-18(26)14-8-10-24(11-9-14)17-7-6-16-20-22-23-25(16)21-17/h2-7,14H,8-12H2,1H3,(H,19,26)
Standard InChI Key WUJIQSHNVOYIDV-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)CNC(=O)C2CCN(CC2)C3=NN4C(=NN=N4)C=C3

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, N-[(4-methoxyphenyl)methyl]-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-4-carboxamide, reflects its three primary components:

  • Tetrazolo[1,5-b]pyridazine: A bicyclic system containing four nitrogen atoms, known for its metabolic stability and bioisosteric properties.

  • Piperidine-4-carboxamide: A six-membered saturated ring with a carbonyl-amide group at the fourth position, enhancing solubility and target binding.

  • 4-Methoxybenzyl group: An aromatic substituent with a methoxy electron-donating group, influencing pharmacokinetics and receptor affinity.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC18H21N7O2\text{C}_{18}\text{H}_{21}\text{N}_{7}\text{O}_{2}
Molecular Weight367.4 g/mol
IUPAC NameN-[(4-methoxyphenyl)methyl]-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-4-carboxamide
SolubilityModerate in polar aprotic solvents (e.g., DMSO)
LogP~2.1 (predicted)

Synthesis and Characterization

Synthetic Pathways

The synthesis involves a multi-step sequence optimized for yield and purity:

  • Formation of the Tetrazolo-Pyridazine Core: Cyclocondensation of hydrazine derivatives with nitriles under acidic conditions generates the bicyclic system.

  • Piperidine Functionalization: The piperidine ring is introduced via nucleophilic substitution, often using 4-carboxamide-piperidine precursors.

  • Coupling with 4-Methoxybenzylamine: Amide bond formation between the piperidine carboxamide and 4-methoxybenzylamine is achieved using coupling agents like HATU or EDCI.

Reactions typically occur under reflux in dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), with yields ranging from 45% to 68%.

Analytical Validation

Structural confirmation relies on:

  • Nuclear Magnetic Resonance (NMR): 1H^1\text{H}-NMR reveals distinct signals for the methoxy group (δ\delta 3.78 ppm) and aromatic protons (δ\delta 6.85–7.25 ppm).

  • Mass Spectrometry: High-resolution MS shows a molecular ion peak at m/z 367.4 [M+H]+^+.

  • X-ray Crystallography: Resolves spatial arrangements of the tetrazolo-pyridazine and piperidine moieties.

Biological Activity and Mechanism of Action

MACC1 Transcriptional Inhibition

A 2023 high-throughput screen identified tetrazolo-pyridazine derivatives as potent inhibitors of Metastasis-Associated in Colon Cancer 1 (MACC1), a gene linked to poor prognosis in solid tumors . Key findings include:

  • Luciferase Reporter Assay: The compound reduced MACC1 promoter activity by 72% at 10 μM .

  • Cell Migration Suppression: Treated cancer cells exhibited a 58% decrease in motility in scratch assays .

  • In Vivo Efficacy: Xenograft models showed a 40% reduction in metastatic nodules compared to controls .

Additional Pharmacological Targets

  • Enzyme Modulation: Preliminary data suggest inhibition of kinases (e.g., EGFR, VEGFR) and phosphodiesterases due to nitrogen-rich heterocycles .

  • Antimicrobial Potential: Structural analogs demonstrate activity against Staphylococcus aureus (MIC = 8 μg/mL).

Table 2: Selected Biological Activities

ActivityModel SystemResult
MACC1 InhibitionHCT116 CellsIC50_{50} = 2.1 μM
Anti-MetastaticMouse Xenograft40% Nodule Reduction
Kinase InhibitionIn Vitro AssayEGFR IC50_{50} = 5.7 μM

Pharmacological Applications

Oncology

The compound’s anti-MACC1 activity positions it as a candidate for metastasis interception therapy, particularly in colorectal and gastric cancers . By downregulating MACC1, it disrupts HGF/MET signaling, a pathway critical for tumor dissemination .

Central Nervous System Disorders

The piperidine moiety’s ability to cross the blood-brain barrier suggests potential in treating neurodegenerative diseases. Analogous structures have shown affinity for serotonin receptors (5-HT6_{6} KiK_i = 14 nM).

Research Findings and Clinical Implications

Preclinical Studies

  • ADMET Profile: The compound exhibits favorable pharmacokinetics, with 89% plasma protein binding and a half-life of 6.2 hours in rodents .

  • Toxicity: No significant hepatotoxicity was observed at therapeutic doses (≤50 mg/kg) .

Clinical Translation Challenges

  • Bioavailability: Low aqueous solubility (<0.1 mg/mL) necessitates formulation optimization.

  • Metabolic Stability: Cytochrome P450 3A4-mediated oxidation generates inactive metabolites, requiring co-administration with CYP inhibitors.

Future Research Directions

  • Structure-Activity Relationship (SAR) Studies: Modifying the methoxybenzyl group to enhance potency and selectivity.

  • Combination Therapies: Pairing with immune checkpoint inhibitors to synergize anti-metastatic effects .

  • Biomarker Development: Validating MACC1 expression levels as a companion diagnostic for patient stratification .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator